Corallidictyal A

Description

Structure

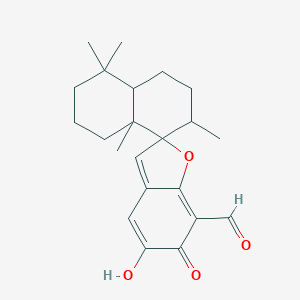

2D Structure

3D Structure

Properties

CAS No. |

160632-45-1 |

|---|---|

Molecular Formula |

C22H28O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |

InChI |

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3 |

InChI Key |

XVRIRQMQGOSIKV-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |

Canonical SMILES |

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |

Synonyms |

corallidictyal A corallidictyal B |

Origin of Product |

United States |

Natural Origin and Isolation Methodologies of Corallidictyal a

Advanced Chromatographic and Spectroscopic Approaches for the Isolation of Labile Natural Products

The isolation of natural products from marine sponges is a multi-step process that begins with the extraction of the sponge material, typically using a sequence of organic solvents like methanol, ethyl acetate, and hexane. mdpi.comuni-duesseldorf.deuni-duesseldorf.de The resulting crude extract is a complex mixture of numerous metabolites. nih.gov

Given that natural products can be delicate and prone to degradation (labile), their separation requires sophisticated and gentle techniques. The purification of Corallidictyal A and its related compounds relies heavily on advanced chromatographic methods. researchgate.netnih.govscholars.direct These techniques separate molecules based on their physical and chemical properties.

Key Isolation Techniques:

Flash Column Chromatography: This is often the initial purification step, where the crude extract is passed through a column packed with a solid stationary phase (commonly silica (B1680970) gel). Solvents with increasing polarity are used to elute different compounds at different times, achieving a preliminary separation. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. It uses high pressure to pass the solvent through a column with very fine particles, providing high resolution and separating compounds that are structurally very similar. uni-duesseldorf.dethescipub.com

Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques.

Key Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. Data from 1H NMR, 13C NMR, and various 2D NMR experiments (like HSQC and HMBC) are pieced together to build the molecular structure. researchgate.netrsc.org

Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact chemical formula from a very small amount of sample. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups, by measuring the absorption of infrared radiation. rsc.org

Research has noted that Corallidictyals A and B may potentially be isolation artifacts, meaning they could be formed from other precursor compounds during the extraction and purification process. nih.gov For example, studies have shown that Siphonodictyal B can be converted into a mixture of this compound and B through oxidation. rsc.org This highlights the challenges in isolating labile natural products and the importance of using mild and carefully controlled isolation procedures.

Table 1: Spectroscopic Data for this compound/B Mixture

| Data Type | Observed Values |

| Rf Value | 0.60 (petrol/EtOAc, 1:1) |

| IR (film) | 3322, 2927, 2856, 1692, 1643, 1598 cm⁻¹ |

| ¹³C NMR | 186.2, 180.0, 177.1, 150.30, 149.8, 130.8, 111.2, 107.71, 98.2, 47.3, 44.0, 41.2, 34.2, 33.75, 33.31, 32.9, 32.0, 21.89, 21.45, 19.4, 18.18, 15.6 ppm |

| Data corresponds to an inseparable 1:2 mixture of this compound and Corallidictyal B as reported in synthetic studies. rsc.org |

Elucidation of Corallidictyal a Biosynthetic Pathways

Precursor-Product Relationships in Meroterpenoid Biosynthesis

Meroterpenoids are natural products of mixed biosynthetic origin, partially derived from terpenoids and another non-terpenoid portion, which in many fungal and marine species is a polyketide. ropensci.orgnih.gov The elucidation of their biosynthetic pathways often relies on identifying and establishing relationships between potential precursors and final products.

The direct precursor to Corallidictyal A has been identified as Siphonodictyal B, a sesquiterpene hydroquinone (B1673460) isolated from the same marine sponge, Aka coralliphaga (formerly Siphonodictyon coralliphagum). bioregistry.ionih.gov Laboratory studies have demonstrated that Siphonodictyal B can be efficiently converted into a mixture of this compound and its epimer, Corallidictyal B. bidd.groupuni.lu This conversion occurs spontaneously under aerobic oxidation conditions, which has led to the speculation that Corallidictyals A and B may be artifacts generated during the extraction and isolation process from the sponge, rather than true de novo enzymatic products. bioregistry.iobidd.groupresearchgate.net

The proposed biosynthetic sequence begins with the formation of the hydroquinone precursor, which is then converted to Siphonodictyal B. bioregistry.io Subsequent oxidation and cyclization of Siphonodictyal B yield the spirocyclic core of the Corallidictyals. bidd.group

The transformation of Siphonodictyal B into this compound is an oxidative cyclization reaction. bidd.groupresearchgate.net This type of reaction is a crucial step in the biosynthesis of many complex natural products, often leading to significant increases in molecular complexity and the formation of rigid, biologically active scaffolds. wikipedia.org

Two primary mechanisms have been proposed for the oxidative cyclization of Siphonodictyal B. bidd.groupresearchgate.net The first involves an anionic 5-endo-trig cyclization. This pathway is generally disfavored by Baldwin's rules for ring closure, which suggests that if it does occur, it may be subject to specific enzymatic control or unique substrate geometry that overcomes this energetic barrier. The second, more favored, proposed mechanism involves an electrocyclic reaction proceeding through an ortho-quinone intermediate. bidd.groupresearchgate.net This intermediate would be formed by the oxidation of the hydroquinone moiety of Siphonodictyal B.

An electrocyclic reaction is a concerted, intramolecular process where a conjugated π-electron system undergoes a rearrangement to form a cyclic product with one fewer π-bond. In the context of this compound's formation, it is hypothesized that the hydroquinone of Siphonodictyal B is first oxidized to a reactive ortho-quinone methide intermediate. bidd.group This intermediate then undergoes a 6π-electrocyclic ring closure, an intramolecular pericyclic reaction, to form the spirocyclic dihydrobenzofuran skeleton characteristic of this compound. The stereochemistry of the final product is determined by the specific mode of this ring closure (conrotatory or disrotatory), which is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. This proposed pathway is strongly supported by biomimetic synthesis efforts. bioregistry.io

Enzymatic Catalysis and Biotransformations in Natural Product Synthesis

While the final conversion of Siphonodictyal B to this compound may occur spontaneously, the biosynthesis of the precursor itself undoubtedly requires a suite of specialized enzymes. bidd.groupresearchgate.net The general biosynthesis of fungal and bacterial meroterpenoids involves several key enzymatic steps, including the synthesis of a polyketide or other aromatic precursor, prenylation, epoxidation, and cyclization.

Enzymes such as polyketide synthases (PKSs), aromatic prenyltransferases (PTases), and various oxidases (e.g., P450 monooxygenases) are central to constructing the diverse scaffolds of meroterpenoids. ropensci.org Biotransformation, the use of biological systems like whole cells or isolated enzymes to perform chemical reactions, is a powerful tool in synthetic chemistry. In the context of meroterpenoids, engineered enzymatic pathways and heterologous expression systems have been used to produce both natural and unnatural analogues, highlighting the potential for biocatalysis in generating chemical diversity. Although specific enzymes that catalyze the formation of Siphonodictyal B have not been fully characterized, the broader understanding of meroterpenoid biosynthesis provides a clear framework for the types of enzymatic machinery involved.

Biomimetic Rationales in Unraveling Biosynthetic Complexity

Biomimetic synthesis, which mimics proposed biosynthetic steps in a laboratory setting, serves as a powerful tool to test and validate hypothetical biosynthetic pathways. bioregistry.io In the case of this compound, biomimetic studies have been instrumental. bioregistry.io The successful, efficient conversion of Siphonodictyal B into Corallidictyals A and D under laboratory conditions that mimic natural oxidative processes lends strong support to the proposed precursor-product relationship and the oxidative cyclization mechanism. bidd.groupresearchgate.net

These synthetic studies, inspired by biosynthetic speculation, not only achieved the total synthesis of these natural products but also led to crucial insights. bioregistry.io For instance, biomimetic synthesis was key to the structural reassignment of Siphonodictyal B and fueled the hypothesis that Corallidictyals A and B are likely artifacts of the isolation process due to the facile, non-enzymatic conversion of their precursor. bioregistry.io This demonstrates how chemical synthesis guided by biosynthetic principles can provide deep understanding of how complex natural products are formed in nature.

Biological Activities and Molecular Mechanisms of Action of Corallidictyal a

Antiproliferative and Cytotoxic Effects in Cellular Models

Corallidictyal A has demonstrated significant antiproliferative and cytotoxic effects in various cellular models, highlighting its potential as a lead compound for the development of new therapeutic agents.

Efficacy Against Specific Cancer Cell Lines

Research has shown that this compound and its related compounds exhibit inhibitory effects on the growth of several cancer cell lines. While specific IC50 values for this compound against a wide panel of cell lines are not extensively detailed in the provided search results, the antiproliferative activity of related compounds from the same sponge, such as Corallidictyals C and D, has been observed in cultures of mouse fibroblasts. acs.orgscienceopen.comresearchgate.net The cytotoxic properties of similar marine-derived terpenoid quinones have been documented against various human cancer cell lines, including those of the breast, colon, and ovaries, suggesting a broader potential for this class of compounds. nih.gov

Inhibition of Phosphoinositide 3-Kinase Alpha (PI3Kα) Signaling

This compound has been identified as an inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα). The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. targetedonc.comvividion.com The inhibitory action of this compound on PI3Kα suggests a specific mechanism through which it exerts its antiproliferative effects. connectedpapers.com Inhibition of PI3Kα can disrupt downstream signaling, including the Akt/mTOR pathway, which is crucial for tumor cell survival and growth. nih.gov The development of selective PI3Kα inhibitors is a significant area of cancer research, aiming to provide more targeted and less toxic therapies. targetedonc.comoncologypipeline.com

Protein Kinase C (PKC) Isoform-Selective Inhibition

This compound and the related compound Corallidictyal B have been shown to be inhibitors of Protein Kinase C (PKC), with a reported IC50 value of 28 μM. scienceopen.comresearchgate.net Notably, this inhibition demonstrates selectivity for the α isoform of PKC. scienceopen.comresearchgate.net The compounds showed no significant inhibition of another cAMP-dependent kinase at concentrations up to 300 μM, indicating a degree of specificity in their action. scienceopen.comresearchgate.net PKC is a family of enzymes that play crucial roles in various cellular processes, and different isoforms can have distinct, sometimes opposing, functions. mdpi.comjci.org The ability of this compound to selectively inhibit the PKCα isoform is significant, as isoform-selective inhibitors are sought after to minimize off-target effects and improve therapeutic outcomes. digitellinc.comtsijournals.comrndsystems.com

Mechanistic Investigations of Biological Action

The biological activities of this compound are intrinsically linked to its chemical structure, particularly the presence of a hydroquinone (B1673460) moiety. This functional group is central to its mechanism of action, which is believed to involve redox processes.

Role of the Hydroquinone Moiety in Activity

The biological activity of this compound and its analogs has been directly linked to the presence of the ortho-hydroquinone moiety. acs.orgscienceopen.comresearchgate.netnih.gov This chemical feature is a common characteristic among many bioactive marine natural products. The hydroquinone can undergo oxidation to the corresponding quinone, a process that can influence the compound's interaction with biological targets. The importance of this moiety is underscored by studies on related compounds where the presence of a quinone or hydroquinone is essential for their cytotoxic and antiproliferative properties. scienceopen.com

Redox Cycling and Reactive Oxygen Species Generation as Contributing Factors

A key aspect of the mechanism of action for compounds containing a hydroquinone or quinone structure is their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce superoxide (B77818) radicals, a type of reactive oxygen species (ROS). nih.govnih.gov The continuous generation of ROS can lead to oxidative stress within the cell, a condition that can damage cellular components and trigger apoptotic cell death. nih.govmdpi.comresearchgate.net While direct evidence for this compound-induced ROS generation is not explicitly detailed in the search results, the established role of its hydroquinone moiety strongly suggests that redox cycling and the subsequent production of ROS are significant contributing factors to its observed cytotoxic and antiproliferative effects. acs.orgscienceopen.comresearchgate.netnih.govfrontiersin.org

Modulation of Cellular Signal Transduction Pathways

Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.org These cellular signaling pathways are critical for regulating normal cell functions, and their disruption is a hallmark of many diseases. nih.govuniversiteitleiden.nl this compound has been identified as a modulator of a key signaling pathway.

Research demonstrates that this compound is an inhibitor of Protein Kinase C (PKC). mdpi.comresearchgate.net In one study, both this compound and its analogue Corallidictyal B were found to inhibit PKC with an IC₅₀ value of 28 μM. scienceopen.com This inhibition was shown to be selective; the compounds did not inhibit a cAMP-dependent kinase at concentrations up to 300 μM. mdpi.comscienceopen.com Further investigation revealed a selectivity for the α isoform of PKC. mdpi.comresearchgate.net PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through phosphorylation, playing a crucial role in various cellular processes including cell growth, proliferation, and apoptosis. nih.gov

While direct modulation of other pathways by this compound is not extensively documented, related meroterpenoids are known to affect other critical signaling cascades. For instance, the nuclear factor-kappaB (NF-κB) pathway, a crucial regulator of immune and inflammatory responses, is a target for some marine compounds. nih.govwikipedia.orgnih.govbio-rad.com The related meroterpenoid dysiquinol D has been shown to have NF-κB inhibitory activities with an IC₅₀ of 0.81 μM. acs.org Similarly, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a role in cell proliferation and metastasis, is a target for various inhibitors. nih.govoncotarget.comexplorationpub.comnih.gov Other meroterpenoids, the nakijiquinones, exhibit inhibitory activity against receptor tyrosine kinases like EGFR and HER2. mdpi.comscienceopen.com These examples highlight the diverse signaling pathways that can be modulated by this class of marine natural products.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. gardp.orgwikipedia.org SAR analysis allows medicinal chemists to understand which parts of a molecule are responsible for its effects, enabling the design of more potent and selective compounds. researchgate.netcollaborativedrug.com

Impact of Structural Modifications on Biological Potency and Selectivity

The Corallidictyal family of compounds provides a clear example of how minor structural modifications can significantly alter biological activity. The family includes Corallidictyals A, B, C, and D, which share a common sesquiterpenoid core but differ in the oxidation state and substitution of their aromatic moiety.

This compound and B, which feature a hydroquinone spiro-ether structure, are the compounds identified as selective PKC inhibitors. mdpi.comscienceopen.com In contrast, Corallidictyals C and D possess an ortho-hydroquinone moiety. mdpi.com This structural change has a profound impact on their biological profile; the antiproliferative activity observed in tests with mouse fibroblasts for Corallidictyals C and D was specifically linked to the presence of this ortho-hydroquinone group. mdpi.comscienceopen.com This suggests that the oxidation state of the aromatic ring is a key determinant of the type of bioactivity exhibited by these molecules, shifting the activity from PKC inhibition to general antiproliferative effects.

| Compound | Key Structural Feature | Reported Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | Hydroquinone Spiro-ether | Selective Protein Kinase C (PKC) α isoform inhibition | 28 μM | mdpi.com, researchgate.net |

| Corallidictyal B | Hydroquinone Spiro-ether | Selective Protein Kinase C (PKC) α isoform inhibition | 28 μM | mdpi.com, scienceopen.com |

| Corallidictyal C | ortho-Hydroquinone | Antiproliferative (mouse fibroblasts) | Not Reported | mdpi.com, scienceopen.com |

| Corallidictyal D | ortho-Hydroquinone | Antiproliferative (mouse fibroblasts), Protein Kinase C inhibition | Not Reported | mdpi.com, researchgate.net |

Synthesis and Evaluation of Non-Natural and Semisynthetic Derivatives

The synthesis of Corallidictyals and their derivatives has been a focus of chemical research, aiming to confirm their structures and to generate novel analogues for biological evaluation. nih.gov A biomimetic synthesis approach has successfully produced siphonodictyal B, liphagal (B1254458), and Corallidictyals A-D from sclareolide, a readily available starting material. nih.gov This work also led to the hypothesis that Corallidictyals A and B could potentially be artifacts formed during the isolation process from a common precursor. nih.gov

The total synthesis of Corallidictyal D has been achieved through various strategies, including a notable method using an N-iodosuccinimide-triphenylphosphine (NIS-PPh3) system for a selective spiroannulation reaction. researchgate.netuchile.cljst.go.jp Such synthetic routes are crucial as they provide access to these complex molecules and open the door for creating non-natural derivatives. researchgate.netacs.org In one study, a modular synthetic strategy enabled the creation of (+)-strongylin A and corallidictyal D, along with 15 non-natural derivatives. researchgate.net The biological profiling of these synthetic compounds allows for a more detailed exploration of the SAR, potentially leading to the discovery of derivatives with enhanced potency or novel activities. researchgate.net

Comparative Biological Profiling with Related Marine Meroterpenoids

To understand the unique biological profile of this compound, it is useful to compare it with other structurally related marine meroterpenoids. This class of compounds, characterized by a mixed biosynthetic origin from terpenoid and polyketide pathways, exhibits a wide array of biological activities. mdpi.com

Popolohuanone E : Isolated from Dysidea sponges, this compound is a potent topoisomerase II inhibitor and shows selective cytotoxicity against the A549 non-small cell human lung cancer cell line. mdpi.com

Dysiquinol D : This avarane-skeleton meroterpenoid demonstrates cytotoxicity against the NCI-H929 human myeloma cancer cell line (IC₅₀ of 2.8 μM) and potent NF-κB inhibitory activity (IC₅₀ of 0.81 μM). acs.org

Avarone (B1665836) : A well-known sesquiterpenoid quinone from the sponge Dysidea arenaria, avarone displays potent anti-HIV-1 activity (IC₅₀ = 1.5 µM) and cytotoxicity against P-388 leukemia cells (ED₅₀ = 1.7 µg/mL). scienceopen.com

Nakijiquinones : This family of compounds targets receptor tyrosine kinases. scienceopen.com For example, Nakijiquinone R is a potent inhibitor of EGFR (>99% inhibition at 1 mM) and also inhibits HER2 (52% inhibition at 1 mM). scienceopen.com

Strongylin A : This meroterpenoid, isolated from the sponge Strongylophora hartmani, has potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

This comparative analysis underscores the chemical diversity and therapeutic potential within the marine meroterpenoid family. While this compound is a selective PKC inhibitor, its relatives have evolved to target a diverse set of critical cellular machinery, from DNA replication enzymes and signaling kinases to inflammatory pathways.

| Compound | Organism Source (if specified) | Primary Biological Activity | Potency (IC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| This compound | Sponge (Aka coralliphagum) | Protein Kinase C (PKC) α isoform inhibition | 28 μM | mdpi.com, researchgate.net |

| Popolohuanone E | Sponge (Dysidea sp.) | Topoisomerase II inhibition, Selective cytotoxicity (A549) | Not Reported | mdpi.com |

| Dysiquinol D | Sponge (Dysidea sp.) | Cytotoxicity (NCI-H929), NF-κB inhibition | 2.8 μM, 0.81 μM | acs.org |

| Avarone | Sponge (Dysidea arenaria) | Anti-HIV-1, Cytotoxicity (P-388) | 1.5 μM, 1.7 µg/mL | scienceopen.com |

| Nakijiquinone R | Sponge | EGFR & HER2 Tyrosine Kinase inhibition | >99% & 52% inhibition @ 1mM | scienceopen.com |

| Strongylin A | Sponge (Strongylophora hartmani) | Antibiotic (MRSA) | Potent | researchgate.net |

Future Directions and Emerging Research Avenues for Corallidictyal a

Advanced Techniques in Biosynthetic Pathway Deconvolution

The biosynthesis of Corallidictyal A presents a fascinating puzzle for natural product chemists. A significant hypothesis suggests that this compound, along with its counterpart Corallidictyal B, may not be direct biosynthetic products of the sponge's metabolic machinery. Instead, they are proposed to be artifacts arising from the spontaneous oxidative cyclization of a precursor molecule, siphonodictyal B, under aerobic conditions during the isolation process. rsc.org This intriguing possibility opens up several avenues for future research using advanced analytical and molecular biology techniques.

Key Research Questions and Future Approaches:

Confirmation of the Precursor: Advanced isotopic labeling studies could definitively trace the metabolic fate of proposed precursors within the sponge or its associated microorganisms. Feeding experiments with stable isotope-labeled compounds, followed by high-resolution mass spectrometry and NMR analysis of the isolated Corallidictyals, would provide concrete evidence for their biosynthetic origins.

Enzymatic vs. Spontaneous Cyclization: While the artifact hypothesis suggests a non-enzymatic conversion, the presence of specific enzymes that catalyze or facilitate the oxidative cyclization of siphonodictyal B cannot be entirely ruled out. Future research could involve the screening of cell-free extracts from Aka coralliphagum for enzymatic activity that promotes the formation of this compound from its putative precursor.

Role of Symbiotic Microorganisms: Marine sponges are known to host a diverse community of symbiotic microorganisms, which are often the true producers of many sponge-derived natural products. Metagenomic and transcriptomic analyses of the microbial community associated with Aka coralliphagum could identify potential gene clusters responsible for the synthesis of the sesquiterpene core of this compound and its precursors.

A deeper understanding of the biosynthetic pathway will not only solve a fundamental chemical question but also pave the way for biotechnological production of this compound and related compounds through metabolic engineering.

Innovative Synthetic Methodologies for Structural Complexity and Diversification

The complex, spiro-fused ring system of this compound presents a significant challenge and an attractive target for synthetic organic chemists. While the total synthesis of this compound has not been reported, the successful synthesis of the structurally related Corallidictyal D provides valuable insights and a foundation for future synthetic endeavors. nih.gov

Future Synthetic Strategies and Innovations:

Asymmetric Synthesis: A key challenge in the synthesis of this compound is the stereoselective construction of its multiple chiral centers. Future synthetic routes will likely employ advanced asymmetric catalytic methods to control the stereochemistry of the molecule, leading to the enantiomerically pure natural product.

Structural Diversification for Structure-Activity Relationship (SAR) Studies: The development of a flexible synthetic route to the core structure of this compound would enable the generation of a library of analogs with modifications at various positions. These analogs would be invaluable for probing the structure-activity relationships of this compound and identifying the key pharmacophores responsible for its biological activity.

The pursuit of the total synthesis of this compound will not only be a testament to the power of modern synthetic chemistry but will also provide access to larger quantities of the compound for detailed biological evaluation.

Comprehensive Molecular Target Identification and Pathway Analysis

This compound was initially identified in a screen for inhibitors of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. nih.gov However, a detailed understanding of its specific molecular targets and the downstream pathways it modulates is still lacking.

Future Research Directions for Target Identification and Pathway Analysis:

Target Deconvolution Studies: Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays, can be employed to identify the direct binding partners of this compound in complex biological systems. These studies will help to confirm if PKC is a direct target and may reveal other, previously unknown targets.

Differential Gene and Protein Expression Analysis: Techniques like RNA-sequencing (RNA-Seq) and quantitative proteomics can be used to analyze the global changes in gene and protein expression in cells treated with this compound. This will provide a comprehensive view of the cellular pathways and processes that are affected by the compound.

In-depth Investigation of PKC Isoform Selectivity: The PKC family comprises multiple isoforms with distinct physiological functions. Future studies should investigate the selectivity of this compound for different PKC isoforms to better understand its specific biological effects and potential therapeutic applications. selleckchem.comresearchgate.net

A thorough elucidation of the molecular mechanism of action of this compound is essential for realizing its full potential as a pharmacological tool or a lead compound for drug discovery.

Ecological Roles and Chemical Ecology of this compound in Marine Ecosystems

This compound is produced by the marine sponge Aka coralliphagum, a species known for its ability to burrow into and erode coral skeletons. nih.gov The secondary metabolites produced by this sponge, including the siphonodictyals and corallidictyals, are believed to play a crucial role in its survival and ecological interactions within the complex coral reef ecosystem. nih.govacs.org

Exploring the Ecological Significance of this compound:

Chemical Defense: The production of bioactive compounds by sponges is often a chemical defense mechanism against predators, competitors, and fouling organisms. uncw.edu Future ecological studies could investigate the specific role of this compound in deterring predation by fish and other marine organisms.

Allelopathy and Competition: Aka coralliphagum is known to create a "dead zone" around itself, inhibiting the growth of nearby corals. nih.gov It is plausible that this compound, as part of the sponge's chemical arsenal, contributes to this allelopathic effect, allowing the sponge to compete for space on the reef.

Antimicrobial Activity: The marine environment is rich in microorganisms, and sponges need to defend themselves against potential pathogens. The antimicrobial properties of this compound and related compounds from Aka coralliphagum warrant further investigation to understand their role in protecting the sponge from microbial infections. nih.govacs.org

Understanding the ecological functions of this compound will provide valuable insights into the chemical ecology of coral reefs and the intricate interactions between sponges and other marine organisms. This knowledge is not only of fundamental scientific interest but also crucial for the conservation of these fragile ecosystems.

Q & A

Q. Table 1: Key Spectroscopic Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.